7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C12H17F2N3 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3 |
InChI Key |
NJKJHEFABOPPFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process begins with appropriate starting materials, which may include difluorinated precursors and pyrazole derivatives.
- Reaction Conditions : The synthesis often involves reactions under controlled conditions, such as temperature and pressure, to ensure optimal yield and purity.
- Catalysts and Reagents : Specific catalysts and reagents are used to facilitate the reactions, such as those involved in cyclization and coupling reactions.
Purification Techniques
Purification is crucial to isolate the desired compound from by-products and unreacted materials. Common methods include:
| Purification Method | Description |
|---|---|
| Chromatography | Techniques like column chromatography are used to separate compounds based on their interactions with a stationary phase. |
| Recrystallization | Involves dissolving the compound in a solvent and then allowing it to crystallize out, often used for final purification steps. |
Research Findings and Challenges
- Yield and Scalability : Advanced techniques such as continuous flow reactors can improve yields and scalability during industrial production.
- Chemical Stability : The fluorine atoms can stabilize intermediates or transition states during chemical transformations, influencing the compound's reactivity.
- Biological Activities : The compound's potential biological activities are influenced by the electronegative nature of fluorine, which can enhance binding affinity to target sites.
Data Table: Properties of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
| Property | Description |
|---|---|
| Molecular Formula | C12H17F2N3 |
| Molecular Weight | 241.28 g/mol |
| CAS No. | Not specified in the provided sources |
| IUPAC Name | 7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3 |
| Standard InChIKey | NJKJHEFABOPPFA-UHFFFAOYSA-N |
Chemical Reactions Analysis
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination of pyrazole derivatives can lead to the formation of novel fluorinated pyrazole systems .
Scientific Research Applications
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2,7-Diazaspiro[3.5]nonane Derivatives
- Example : Compound 4b (Ki S1R = 2.7 nM, Ki S2R = 27 nM) .
- Key Differences: The 2,7-diazaspiro[3.5]nonane scaffold contains two nitrogen atoms, enabling dual hydrogen-bonding interactions with SR residues (e.g., Glu172).
- Functional Impact :
- 2,7-Diazaspiro derivatives exhibit high S1R affinity and distinct functional profiles (agonist/antagonist) depending on substituents .
- The target compound’s pyrazole group may mimic aryl interactions seen in other SR ligands, though fluorine substitution could alter lipophilicity and metabolic stability .
Diazabicyclo[4.3.0]nonane Derivatives
- Example : Compound 8f (Ki S1R = 10 nM, Ki S2R = 165 nM) .
- Key Differences: Diazabicyclo[4.3.0]nonane lacks a spiro junction, resulting in reduced conformational rigidity compared to spirocyclic systems. This scaffold shows lower S1R affinity than 2,7-diazaspiro analogs, underscoring the importance of spiro architecture in receptor binding .
Substituent Effects
Fluorine Substitution
- Example: 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane (CAS 2306273-18-5) .
- Comparison: Fluorine at the 5,5-positions (vs. 7,7- in the target compound) may influence ring puckering and electrostatic interactions.
Pyrazole vs. Other Aryl Groups
- Example: 1-Methyl-7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane (CAS 646056-23-7) .
- The 1-methyl group on pyrazole may reduce steric hindrance compared to bulkier substituents .
Pharmacological and Functional Profiles
Table 1: Comparative Data for Selected Spirocyclic SR Ligands
Key Observations:
- Scaffold Rigidity: Spiro systems (e.g., 2-azaspiro, 2,7-diazaspiro) outperform non-spiro analogs in receptor affinity due to preorganized conformations .
- Fluorine Effects : Difluoro substitutions enhance ligand-receptor interactions by altering electron density and steric bulk .
- Functional Selectivity: Minor structural changes (e.g., amide vs. pyrazole) can switch agonist/antagonist profiles, as seen in 4b vs. 8f .
Biological Activity
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane (CAS Number: 2059993-23-4) is a novel compound belonging to the class of 7-azaspiro[3.5]nonanes. Its unique chemical structure, characterized by the presence of difluoromethyl and pyrazole moieties, suggests potential for various biological activities, particularly in metabolic regulation and therapeutic applications.
Chemical Structure
The molecular formula of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is , with a molecular weight of 241.28 g/mol. The structural representation highlights the difluoromethyl group and the azaspiro framework:
Chemical Structure
Research indicates that compounds in the 7-azaspiro[3.5]nonane class can act as agonists for GPR119, a G protein-coupled receptor involved in glucose metabolism and insulin secretion. The specific compound 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has shown promising results in enhancing glucose-dependent insulin secretion, making it a candidate for diabetes treatment.
Pharmacokinetics
In studies involving Sprague-Dawley rats, the pharmacokinetic profile of this compound demonstrated favorable absorption and distribution characteristics, which are critical for its potential therapeutic use in metabolic disorders .
Study 1: GPR119 Agonist Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various 7-azaspiro[3.5]nonane derivatives, including our compound of interest. The findings indicated that 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane exhibited significant GPR119 agonist activity compared to other derivatives, leading to enhanced glucose-lowering effects in diabetic models .
Study 2: Toxicological Assessment
Toxicological evaluations revealed that the compound has a low toxicity profile in vitro, with minimal adverse effects observed at therapeutic concentrations. This is particularly important for its development as a pharmaceutical agent .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | GPR119 Agonist Activity | Toxicity Level |
|---|---|---|---|---|
| 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane | 2059993-23-4 | C12H17F2N3 | High | Low |
| Compound A | [CAS Number A] | [Formula A] | Moderate | Moderate |
| Compound B | [CAS Number B] | [Formula B] | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
